Isoliquiritin apioside
Overview
Description
Mechanism of Action
Target of Action
Isoliquiritin apioside (ILA) primarily targets matrix metalloproteinase (MMP9) , mitogen-activated protein kinase (MAPK) , and NF-κB . These targets play crucial roles in cellular processes such as inflammation, cell migration, and angiogenesis .
Mode of Action
ILA significantly decreases PMA-induced increases in MMP9 activities and suppresses PMA-induced activation of MAPK and NF-κB . This suggests that ILA can modulate these targets to exert its biological effects.
Biochemical Pathways
The biochemical pathways affected by ILA are primarily related to inflammation , cell migration , and angiogenesis . ILA suppresses the invasiveness and angiogenesis of cancer cells and endothelial cells . It also reduces the production of pro-angiogenic factors in cells, including MMP-9, placental growth factor, and vascular endothelial growth factor under normoxia as well as hypoxia conditions, by impairing the hypoxia-inducible factor-1α pathway .
Pharmacokinetics
The pharmacokinetics of ILA have been studied using a sensitive HPLC method for the quantitative determination of ILA in rat plasma . .
Result of Action
The molecular and cellular effects of ILA’s action include the suppression of cell migration , invasion , and angiogenesis . ILA has been found to efficiently suppress the metastatic ability of HT1080 cells, as assessed by various in vitro assays . It also significantly reduces the abilities of human umbilical vein endothelial cells to migrate across the Transwell® and to form tube-like structures .
Action Environment
The action of ILA can be influenced by environmental factors such as hypoxia . For instance, ILA reduces the production of pro-angiogenic factors under both normoxia and hypoxia conditions . .
Biochemical Analysis
Biochemical Properties
Isoliquiritin apioside interacts with various enzymes and proteins. It has been found to significantly decrease phorbol 12-myristate 13-acetate (PMA)-induced increases in matrix metalloproteinase (MMP) activities and suppress PMA-induced activation of mitogen-activated protein kinase (MAPK) and NF-κB . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It does not affect cell proliferation but efficiently suppresses the metastatic ability of HT1080 cells . It also reduces the production of pro-angiogenic factors in HT1080 cells, including MMP-9, placental growth factor, and vascular endothelial growth factor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to suppress PMA-induced activation of MAPK and NF-κB, which are involved in cancer metastasis . It also impairs the hypoxia-inducible factor-1α pathway, reducing the production of pro-angiogenic factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to efficiently suppress the metastatic ability of HT1080 cells
Metabolic Pathways
This compound is involved in the biosynthetic pathways of apiosides . It is synthesized as uridine diphosphate-apiose (UDP-Api) from UDP-glucuronic acid (UDP-GlcA) catalyzed by UDP-apiose/UDP-xylose synthase (UAXS) .
Transport and Distribution
It has been suggested that it may be transported under the mediation of the efflux transporters multidrug resistance-associated protein and/or P-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoliquiritin apioside can be synthesized through the extraction of Glycyrrhizae radix rhizome. The process involves the use of solvents such as methanol, ethanol, and DMSO to isolate the compound . The synthetic route typically includes the hydrolysis of glycosides followed by purification steps to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from licorice roots. The process includes solvent extraction, filtration, and crystallization to achieve high purity levels. The use of advanced chromatography techniques ensures the isolation of this compound from other similar compounds present in licorice .
Chemical Reactions Analysis
Types of Reactions
Isoliquiritin apioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, DMSO
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Isoliquiritin apioside has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in inhibiting metastasis and angiogenesis of cancer cells
Industry: Utilized in the development of natural health products and supplements due to its anti-inflammatory and antioxidant properties
Comparison with Similar Compounds
Isoliquiritin apioside is compared with other similar compounds such as:
Liquiritin apioside: Another flavonoid from licorice with similar anti-inflammatory properties.
Liquiritigenin: Known for its anti-cancer and anti-inflammatory effects.
Glycyrrhizic acid: A triterpenoid saponin with anti-inflammatory and antiviral properties
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising compound for further research and development .
Properties
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVZVPAYFZNBM-KVFWHIKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314302 | |
Record name | Isoliquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120926-46-7 | |
Record name | Isoliquiritin apioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neolicuroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoliquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?
A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:
- Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []
- Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []
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